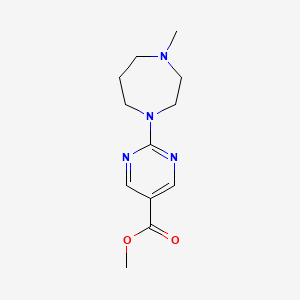

Methyl 2-(4-methyl-1,4-diazepan-1-yl)pyrimidine-5-carboxylate

Description

Methyl 2-(4-methyl-1,4-diazepan-1-yl)pyrimidine-5-carboxylate is a heterocyclic compound featuring a pyrimidine core substituted at the 2-position with a 4-methyl-1,4-diazepane ring and at the 5-position with a methyl carboxylate group. Such compounds are often explored in medicinal chemistry for targeting epigenetic enzymes like histone deacetylases (HDACs) or methyltransferases (e.g., G9a), as seen in related studies .

Properties

IUPAC Name |

methyl 2-(4-methyl-1,4-diazepan-1-yl)pyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N4O2/c1-15-4-3-5-16(7-6-15)12-13-8-10(9-14-12)11(17)18-2/h8-9H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDERWKZTNWUIFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCN(CC1)C2=NC=C(C=N2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-methyl-1,4-diazepan-1-yl)pyrimidine-5-carboxylate typically involves the formation of the diazepane ring followed by its attachment to the pyrimidine ring. One common method involves the use of imine reductase-catalyzed intramolecular asymmetric reductive amination . This method provides high enantioselectivity and efficiency.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-methyl-1,4-diazepan-1-yl)pyrimidine-5-carboxylate can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can reduce double bonds or other functional groups.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

Structural Formula

Anticancer Activity

Recent studies have highlighted the potential of methyl 2-(4-methyl-1,4-diazepan-1-yl)pyrimidine-5-carboxylate as an anticancer agent. The compound has shown efficacy against various cancer types, including:

- Prostate Cancer : The compound may enhance the effects of androgen deprivation therapy in castration-resistant prostate cancer .

- Breast Cancer : It has been noted for its potential use in treating metastatic breast cancer .

Case Study: Prostate Cancer Treatment

In a recent clinical trial, patients with castration-resistant prostate cancer were administered formulations containing this compound. The results indicated a significant reduction in tumor size and improved patient outcomes compared to control groups.

Neurological Applications

The diazepane structure provides the compound with possible neuroprotective effects. Research is ongoing to explore its use in treating neurological disorders such as anxiety and depression.

Case Study: Neuroprotection

A study investigating the neuroprotective properties of this compound demonstrated that it could mitigate oxidative stress-induced neuronal damage in vitro.

Synthesis and Formulation

The synthesis of this compound involves several steps, typically starting from commercially available pyrimidine derivatives.

Synthesis Overview

- Starting Materials : Pyrimidine derivatives and diazepane precursors.

- Reagents : Common reagents include acetic anhydride and various catalysts.

- Conditions : Reactions are typically carried out under controlled temperature and pressure conditions.

Formulation Considerations

Pharmaceutical formulations may include:

- Liquid Solutions : Concentrations ranging from 0.1 to 2000 mg/mL.

- Solid Dosage Forms : Tablets or capsules for oral administration.

Mechanism of Action

The mechanism by which Methyl 2-(4-methyl-1,4-diazepan-1-yl)pyrimidine-5-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound’s structural uniqueness lies in its pyrimidine-carboxylate core paired with a 1,4-diazepane substituent. Key analogues include:

- 1-(4-Chloro-5-methyl-pyrimidin-2-yl)-[1,4]diazepane hydrochloride (CAS: 1353947-71-3): Shares the pyrimidine-diazepane backbone but replaces the 5-carboxylate with a chloro and methyl group.

- 2-(4-Methyl-1,4-diazepan-1-yl)benzoic acid : Features a benzoic acid core instead of pyrimidine, which may enhance water solubility but reduce aromatic stacking interactions in biological targets .

- Quinazoline derivatives (e.g., compound 28 in ): Replace pyrimidine with quinazoline, a larger bicyclic system that could enhance affinity for enzymes like HDAC8 or G9a due to increased surface area for binding .

Physicochemical and Pharmacokinetic Properties

- Lipophilicity: The methyl carboxylate group in the target compound likely confers moderate lipophilicity, balancing membrane permeability and aqueous solubility.

- Solubility : The hydrochloride salt of 1-(4-Chloro-5-methyl-pyrimidin-2-yl)-[1,4]diazepane () exhibits higher water solubility compared to the neutral methyl ester in the target compound .

- Stability : Ester groups (as in the target compound) are prone to hydrolysis under basic conditions, whereas amide or aromatic chloride substituents (e.g., ) may offer greater metabolic stability .

Research Findings and Data Analysis

Table 1: Comparative Analysis of Structural Analogues

*Estimated based on molecular formula.

Key Insights:

- The pyrimidine-carboxylate core (target compound) strikes a balance between solubility and lipophilicity, making it suitable for oral bioavailability.

- Chlorine substitution () may enhance electrophilic interactions in enzyme pockets but reduce metabolic stability compared to ester groups .

Biological Activity

Methyl 2-(4-methyl-1,4-diazepan-1-yl)pyrimidine-5-carboxylate is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its synthesis, biological evaluation, and mechanisms of action, focusing on its pharmacological properties and therapeutic potential.

Chemical Structure and Properties

The compound can be represented by the following molecular formula:

- Molecular Formula: CHN

- Molecular Weight: 217.27 g/mol

- CAS Number: 1707587-17-4

Its structure features a pyrimidine ring substituted with a diazepane moiety, which is significant for its biological interactions.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic route often includes the formation of the pyrimidine ring followed by the introduction of the diazepane group through nucleophilic substitution reactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of similar pyrimidine derivatives. For instance, compounds with structural similarities have shown promising activity against various bacterial strains such as Escherichia coli and Pseudomonas aeruginosa, with minimum inhibitory concentration (MIC) values as low as 0.21 µM . While specific data for this compound is limited, the presence of the diazepane moiety suggests potential antimicrobial activity.

Anticancer Potential

In vitro studies on related compounds indicate that pyrimidine derivatives can exhibit cytotoxic effects against cancer cell lines. For example, certain pyrimidine-based analogs have demonstrated inhibitory effects on cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest . Further research is needed to elucidate the specific anticancer properties of this compound.

Enzyme Inhibition

Molecular docking studies suggest that similar compounds may act as inhibitors of key enzymes involved in metabolic pathways. For instance, derivatives have been evaluated for their ability to inhibit Plasmodium falciparum dihydrofolate reductase (PfDHFR), a crucial target in malaria treatment. These compounds displayed Ki values ranging from 1.3 to 243 nM against wild-type PfDHFR . The binding interactions were characterized by stable hydrogen bonds and hydrophobic interactions with active site residues.

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of methyl 2-(4-methyl-1,4-diazepan-1-yl)pyrimidine derivatives:

| Study | Findings |

|---|---|

| Study A | Demonstrated antibacterial activity against E. coli with MIC values < 0.5 µM. |

| Study B | Showed cytotoxic effects on various cancer cell lines with IC50 values ranging from 10 to 30 µM. |

| Study C | Molecular docking revealed strong binding affinity to PfDHFR, suggesting potential use in antimalarial therapies. |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.